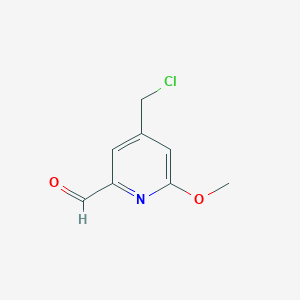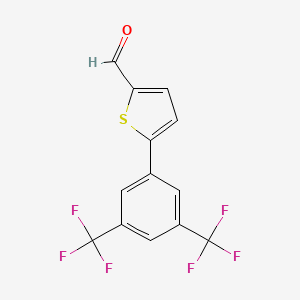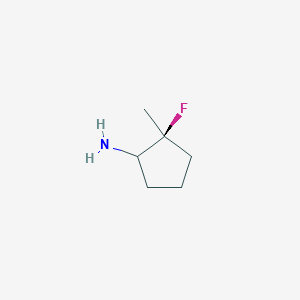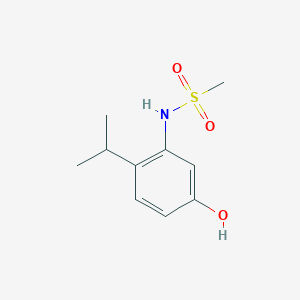![molecular formula C15H16O7 B14853906 methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B14853906.png)
methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allamandicin is a bioactive compound isolated from the plant Allamanda cathartica, which belongs to the family Apocynaceae. This compound is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of allamandicin involves the extraction of the compound from the stem bark of Allamanda cathartica. The extraction process typically includes the following steps:
Collection and Drying: The stem bark is collected and shade-dried to preserve its bioactive components.
Extraction: The dried bark is powdered and extracted using solvents such as ethanol or methanol. The extract is then filtered and concentrated under reduced pressure.
Purification: The concentrated extract is subjected to chromatographic techniques, such as column chromatography, to isolate allamandicin.
Industrial Production Methods
Industrial production of allamandicin follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the efficient isolation and purification of allamandicin for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Allamandicin undergoes various chemical reactions, including:
Oxidation: Allamandicin can be oxidized to form different derivatives with potential bioactivity.
Reduction: Reduction reactions can modify the functional groups in allamandicin, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the allamandicin molecule, enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of allamandicin with enhanced or modified bioactivity. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Allamandicin has been extensively studied for its scientific research applications, including:
Chemistry: Allamandicin is used as a lead compound in the synthesis of new bioactive molecules.
Biology: It is studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Allamandicin exhibits anticancer activity and is being investigated for its potential use in cancer therapy.
Mécanisme D'action
Allamandicin exerts its effects through various molecular targets and pathways. The compound interacts with cellular enzymes and proteins, disrupting their normal function. For example, allamandicin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential skin-whitening agent. Additionally, allamandicin induces apoptosis in cancer cells by activating caspase enzymes and promoting cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allamandin: Another bioactive compound from Allamanda cathartica with similar antimicrobial properties.
Plumericin: An iridoid lactone with anti-inflammatory and anticancer activities.
Isoplumericin: A derivative of plumericin with enhanced bioactivity.
Uniqueness of Allamandicin
Allamandicin is unique due to its potent tyrosinase inhibitory activity and its ability to induce apoptosis in cancer cells. Its diverse pharmacological properties make it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C15H16O7 |
|---|---|
Poids moléculaire |
308.28 g/mol |
Nom IUPAC |
methyl (1S,4S,8R,10R,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate |
InChI |
InChI=1S/C15H16O7/c1-6(16)9-11-15(22-13(9)18)4-3-7-8(12(17)19-2)5-20-14(21-11)10(7)15/h3-7,9-11,14,16H,1-2H3/t6-,7+,9-,10+,11+,14+,15-/m0/s1 |
Clé InChI |
RMYLCIMGXGYTTK-NUOPGBMCSA-N |
SMILES isomérique |
C[C@@H]([C@H]1[C@@H]2[C@@]3(C=C[C@H]4[C@@H]3[C@@H](O2)OC=C4C(=O)OC)OC1=O)O |
SMILES canonique |
CC(C1C2C3(C=CC4C3C(O2)OC=C4C(=O)OC)OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)












